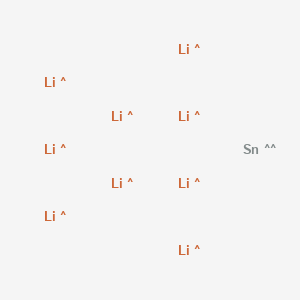
Arsoramidohydrazidous chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsoramidohydrazidous chloride is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of arsenic, amide, and hydrazide functional groups, making it a versatile reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsoramidohydrazidous chloride typically involves the reaction of arsenic trichloride with hydrazine derivatives under controlled conditions. One common method includes the following steps:
Reaction Setup: A three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube is used.
Reagents: Arsenic trichloride and a hydrazine derivative are the primary reagents.
Reaction Conditions:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:
Raw Material Preparation: High-purity arsenic trichloride and hydrazine derivatives are prepared.
Reaction Vessel: Large-scale reactors with efficient stirring and temperature control are used.
Purification: The crude product is purified through recrystallization or distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Arsoramidohydrazidous chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it to arsenic hydrides.
Substitution: It participates in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Arsenic trioxide and arsenic pentoxide.
Reduction: Arsine and other arsenic hydrides.
Substitution: Various substituted arsoramidohydrazides.
Wissenschaftliche Forschungsanwendungen
Arsoramidohydrazidous chloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its use in developing arsenic-based drugs for cancer treatment.
Industry: Utilized in the production of semiconductors and other electronic materials.
Wirkmechanismus
The mechanism of action of arsoramidohydrazidous chloride involves its interaction with cellular components:
Molecular Targets: It targets proteins and enzymes containing thiol groups.
Pathways Involved: It disrupts cellular redox balance and induces oxidative stress, leading to cell death in microbial and cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Arsenic Trichloride: Used in similar
Eigenschaften
CAS-Nummer |
220507-19-7 |
|---|---|
Molekularformel |
AsClH5N3 |
Molekulargewicht |
157.43 g/mol |
InChI |
InChI=1S/AsClH5N3/c2-1(3)5-4/h5H,3-4H2 |
InChI-Schlüssel |
UIPXKYOMALHRAY-UHFFFAOYSA-N |
Kanonische SMILES |
NN[As](N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


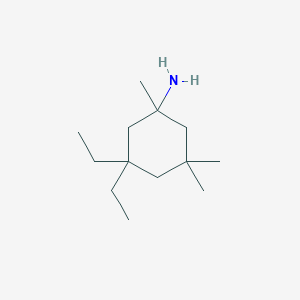
![1H-Indeno[5,6-c]furan-1-one, 3,5,6,7-tetrahydro-6,6,8-trimethyl-](/img/structure/B14257837.png)
![4-[5-(4-Methoxyphenoxy)pent-3-en-1-yn-1-yl]phenol](/img/structure/B14257852.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)
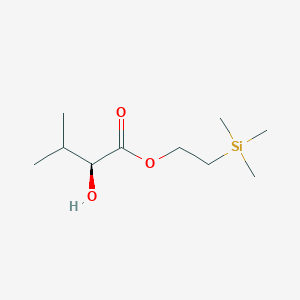
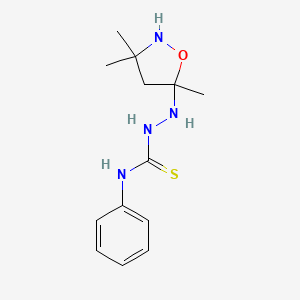
![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
![4-{4-(3-Methylphenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14257888.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
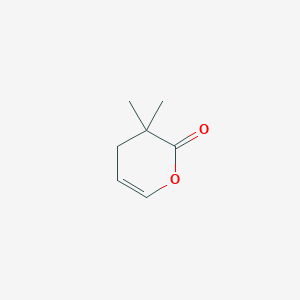
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)

